Heptadecanedioic acid, monomethyl ester
Overview
Description
Heptadecanedioic acid, monomethyl ester is an organic compound that belongs to the class of esters. It is derived from heptadecanedioic acid, a dicarboxylic acid, through esterification with methanol. This compound is characterized by its long carbon chain and the presence of both ester and carboxylic functional groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanedioic acid, monomethyl ester can be synthesized through the esterification of heptadecanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptadecanedioic acid with methanol in the presence of an acid catalyst. The process is optimized to achieve high yields and purity of the ester. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Heptadecanedioic acid, monomethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptadecanedioic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Heptadecanedioic acid and methanol.
Reduction: Heptadecanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Heptadecanedioic acid, monomethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of heptadecanedioic acid, monomethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release heptadecanedioic acid, which may then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their structure and function.
Comparison with Similar Compounds
Heptadecanoic acid, methyl ester: Similar in structure but lacks the second carboxylic group.
Hexadecanedioic acid, monomethyl ester: Similar but with one less carbon in the chain.
Octadecanedioic acid, monomethyl ester: Similar but with one more carbon in the chain.
Uniqueness: Heptadecanedioic acid, monomethyl ester is unique due to its specific chain length and the presence of both ester and carboxylic functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
17-methoxy-17-oxoheptadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRHOXYVXBTNB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30823163 | |
Record name | 17-Methoxy-17-oxoheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72849-42-4 | |
Record name | 17-Methoxy-17-oxoheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30823163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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